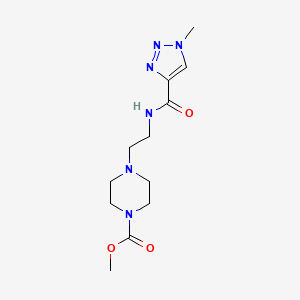
methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring, and they are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition reaction, which involves the [3+2] cycloaddition of azides and alkynes to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be employed to enhance the sustainability and efficiency of the production process.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce different substituents on the triazole ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various triazole derivatives, piperazine derivatives, and esters
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including infections, cancer, and inflammatory conditions.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
作用機序
The mechanism by which methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively. The carboxylate group can form hydrogen bonds with biological molecules, further enhancing its binding affinity.
類似化合物との比較
1-Methyl-1H-1,2,3-triazole: This compound is structurally similar but lacks the piperazine and carboxylate groups.
4-Methyl-1H-1,2,3-triazole: Another triazole derivative with a different substitution pattern.
Piperazine derivatives: Compounds containing the piperazine ring but lacking the triazole core.
Uniqueness: Methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is unique due to its combination of the triazole ring, piperazine ring, and carboxylate group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
methyl 4-[2-[(1-methyltriazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3/c1-16-9-10(14-15-16)11(19)13-3-4-17-5-7-18(8-6-17)12(20)21-2/h9H,3-8H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIQNGPMAIXHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
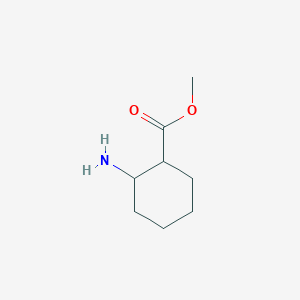
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)
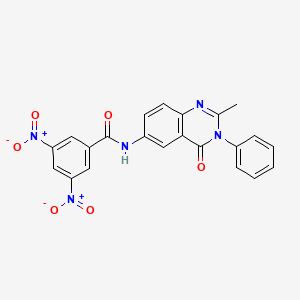
![2-[(2-Chlorothieno[3,2-d]pyrimidin-6-yl)sulfonylamino]-N-ethylpropanamide](/img/structure/B2901521.png)
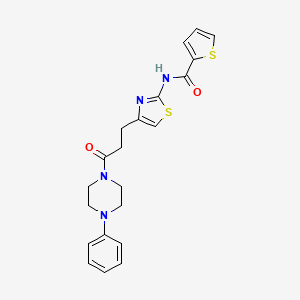
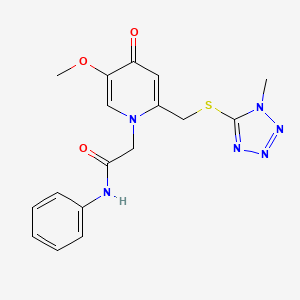
![3-[(4-Tert-butylphenoxy)methyl]benzoic acid](/img/structure/B2901524.png)
![2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide](/img/structure/B2901527.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2901528.png)
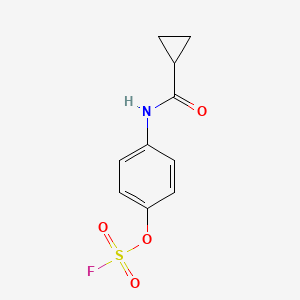
![3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B2901532.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide](/img/structure/B2901533.png)
